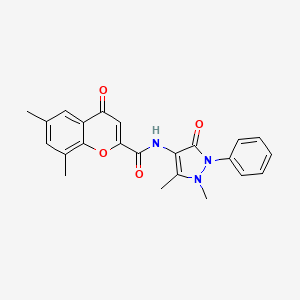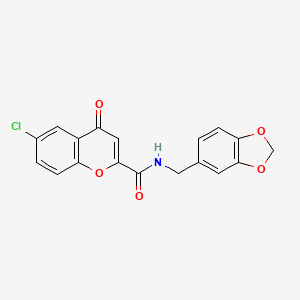![molecular formula C17H9FN4O2S B11387820 6-[5-(2-Fluorophenyl)furan-2-yl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11387820.png)
6-[5-(2-Fluorophenyl)furan-2-yl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[5-(2-Fluorophenyl)furan-2-yl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that contains a triazole and thiadiazole ring fused together. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[5-(2-Fluorophenyl)furan-2-yl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized from furan-2-carboxylic acid hydrazide.
Formation of the triazole ring: The triazole ring is formed by the reaction of the appropriate 2-furoyl thiosemicarbazide with potassium hydroxide in ethanol under reflux conditions, followed by acidification with acetic acid.
Formation of the thiadiazole ring: The thiadiazole ring is formed by the ring closure reaction of furan-2-carboxylic acid hydrazide with carbon disulfide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using appropriate catalysts and solvents to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-[5-(2-Fluorophenyl)furan-2-yl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield reduced forms of the compound.
Scientific Research Applications
6-[5-(2-Fluorophenyl)furan-2-yl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has various scientific research applications, including:
Medicinal Chemistry: The compound has potential as a pharmacophore in drug design due to its unique structure and biological activities.
Materials Science: The compound can be used in the development of new materials with specific properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 6-[5-(2-Fluorophenyl)furan-2-yl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-[5-(2-Fluorophenyl)furan-2-yl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its fused triazole and thiadiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C17H9FN4O2S |
|---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
6-[5-(2-fluorophenyl)furan-2-yl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H9FN4O2S/c18-11-5-2-1-4-10(11)12-7-8-14(24-12)16-21-22-15(13-6-3-9-23-13)19-20-17(22)25-16/h1-9H |
InChI Key |
SVAZAWNILJZCRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C3=NN4C(=NN=C4S3)C5=CC=CO5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate](/img/structure/B11387738.png)
![1-(4-ethylphenyl)-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11387754.png)
![2-(3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)propanamide](/img/structure/B11387762.png)
![N-(biphenyl-4-yl)-3-hydroxy-1,2-dihydropyrido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B11387774.png)

![3-[5-Amino-4-(1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]-4-methylbenzoic acid](/img/structure/B11387783.png)
![N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11387790.png)
![5-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-(2-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11387797.png)
![methyl [9-(4-fluorobenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate](/img/structure/B11387803.png)

![1-(benzo[d]thiazol-2-yl)-N-(2,5-dimethylphenyl)piperidine-3-carboxamide](/img/structure/B11387816.png)
![7,8-dimethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide](/img/structure/B11387827.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide](/img/structure/B11387830.png)
![5-chloro-2-[(4-methylbenzyl)sulfonyl]-N-(naphthalen-2-yl)pyrimidine-4-carboxamide](/img/structure/B11387832.png)
